Cas no 477888-59-8 ((E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one)

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one structure
477888-59-8 structure
Product Name:(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one
CAS No:477888-59-8
MF:C24H21ClFNO2
MW:409.880449056625
CID:5233441
Update Time:2025-07-09

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (E)-1-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-3-(2,3-DIMETHYLANILINO)-2-PROPEN-1-ONE
    • (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one
    • (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one
    • (E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(2,3-dimethylanilino)-2-propen-1-one
    • Inchi: 1S/C24H21ClFNO2/c1-16-5-3-8-23(17(16)2)27-14-13-24(28)18-9-11-19(12-10-18)29-15-20-21(25)6-4-7-22(20)26/h3-14,27H,15H2,1-2H3/b14-13+
    • InChI Key: QKXOXSODLPQEEI-BUHFOSPRSA-N
    • SMILES: ClC1C=CC=C(C=1COC1C=CC(C(/C=C/NC2C=CC=C(C)C=2C)=O)=CC=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 549
  • XLogP3: 6.9
  • Topological Polar Surface Area: 38.3

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(2,3-dimethylanilino)-2-propen-1-one
477888-59-8 >90%
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Key Organics Ltd
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Key Organics Ltd
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(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(2,3-dimethylanilino)-2-propen-1-one
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one
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(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:477888-59-8)(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one
Order Number:A1034069
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:53
Price ($):315.0
Email:sales@amadischem.com

Additional information on (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one: A Comprehensive Overview

The compound (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one (CAS No. 477888-59-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chalcones, which are α,β-unsaturated ketones, and is characterized by its complex structure incorporating multiple functional groups. The molecule's structure includes a chlorine atom at the 2-position of a phenyl ring, a fluorine atom at the 6-position of the same phenyl ring, and a methoxy group linking two aromatic rings. Additionally, the compound features a dimethylamino group attached to an aniline moiety, contributing to its unique chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions, including Friedel-Crafts alkylation and Claisen-Schmidt condensation. These methods allow for the controlled formation of the molecule's intricate architecture, ensuring high purity and consistency. The synthesis process involves the strategic use of protecting groups and catalysts to optimize yields and minimize side reactions. Researchers have also explored alternative routes, such as microwave-assisted synthesis and enzymatic catalysis, to enhance the efficiency and sustainability of the production process.

The physical and chemical properties of (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one have been extensively studied. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, attributed to the conjugated π-system within the chalcone framework. The molecule's stability under various conditions has also been evaluated, with results indicating moderate resistance to thermal degradation and oxidation.

One of the most promising applications of this compound lies in its potential as a biological active agent. Preclinical studies have demonstrated that (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one exhibits significant antiproliferative activity against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). The compound's ability to inhibit cell proliferation is thought to arise from its interaction with key oncogenic pathways, such as the PI3K/AKT/mTOR axis. Furthermore, recent research has highlighted its potential as a selective kinase inhibitor, targeting specific enzymes involved in cellular signaling.

In addition to its biological applications, this compound has shown promise in materials science. Its rigid molecular structure and extended conjugation make it an ideal candidate for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and photovoltaic devices. Studies have demonstrated that films prepared from this compound exhibit excellent charge transport properties and high photoluminescence quantum yields. These attributes position it as a valuable material for next-generation optoelectronic devices.

The environmental impact of (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one has also been a focus of recent research. Assessments of its biodegradability under aerobic conditions reveal moderate rates of degradation, with key intermediates identified through advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Efforts are underway to develop eco-friendly degradation pathways for this compound, ensuring its safe integration into industrial processes.

In conclusion, (E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one (CAS No. 477888-59-8) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a versatile building block in organic synthesis, while its biological activity positions it as a potential therapeutic agent. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:477888-59-8)(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one
A1034069
Purity:99%
Quantity:1g
Price ($):315.0
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